Cas no 771430-70-7 (2-(prop-2-yn-1-yl)propane-1,3-diol)
2-(prop-2-yn-1-yl)propane-1,3-diol Chemical and Physical Properties
Names and Identifiers
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- 2-(prop-2-ynyl)propane-1,3-diol
- 2-Propargyl-1,3-propanediol
- 1,3-Propanediol, 2-(2-propyn-1-yl)-
- VQUPXDQUSUGLQR-UHFFFAOYSA-N
- 2-prop-2-yn-1-ylpropane-1,3-diol
- 2-(prop-2-yn-1-yl)propane-1,3-diol
-
- MDL: MFCD27928588
- Inchi: 1S/C6H10O2/c1-2-3-6(4-7)5-8/h1,6-8H,3-5H2
- InChI Key: VQUPXDQUSUGLQR-UHFFFAOYSA-N
- SMILES: OCC(CO)CC#C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 85.9
- Topological Polar Surface Area: 40.5
2-(prop-2-yn-1-yl)propane-1,3-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2524180-0.05g |
2-(prop-2-yn-1-yl)propane-1,3-diol |
771430-70-7 | 95% | 0.05g |
$218.0 | 2024-06-19 | |
| Enamine | EN300-2524180-0.1g |
2-(prop-2-yn-1-yl)propane-1,3-diol |
771430-70-7 | 95% | 0.1g |
$326.0 | 2024-06-19 | |
| Enamine | EN300-2524180-0.25g |
2-(prop-2-yn-1-yl)propane-1,3-diol |
771430-70-7 | 95% | 0.25g |
$466.0 | 2024-06-19 | |
| Enamine | EN300-2524180-0.5g |
2-(prop-2-yn-1-yl)propane-1,3-diol |
771430-70-7 | 95% | 0.5g |
$735.0 | 2024-06-19 | |
| Enamine | EN300-2524180-1.0g |
2-(prop-2-yn-1-yl)propane-1,3-diol |
771430-70-7 | 95% | 1.0g |
$943.0 | 2024-06-19 | |
| Enamine | EN300-2524180-2.5g |
2-(prop-2-yn-1-yl)propane-1,3-diol |
771430-70-7 | 95% | 2.5g |
$1848.0 | 2024-06-19 | |
| Enamine | EN300-2524180-5.0g |
2-(prop-2-yn-1-yl)propane-1,3-diol |
771430-70-7 | 95% | 5.0g |
$2732.0 | 2024-06-19 | |
| Enamine | EN300-2524180-10.0g |
2-(prop-2-yn-1-yl)propane-1,3-diol |
771430-70-7 | 95% | 10.0g |
$4052.0 | 2024-06-19 | |
| Enamine | EN300-2524180-1g |
2-(prop-2-yn-1-yl)propane-1,3-diol |
771430-70-7 | 95% | 1g |
$943.0 | 2023-09-14 | |
| Enamine | EN300-2524180-5g |
2-(prop-2-yn-1-yl)propane-1,3-diol |
771430-70-7 | 95% | 5g |
$2732.0 | 2023-09-14 |
2-(prop-2-yn-1-yl)propane-1,3-diol Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(prop-2-yn-1-yl)propane-1,3-diol
Introduction to 2-(Prop-2-yn-1-yl)propane-1,3-diol (CAS No. 771430-70-7)
2-(Prop-2-yn-1-yl)propane-1,3-diol, also known by its CAS number 771430-70-7, is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its propargyl and diol functionalities, which confer it with a range of interesting chemical and biological properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, applications, and recent research advancements associated with 2-(prop-2-yn-1-yl)propane-1,3-diol.
Chemical Structure and Properties
The molecular formula of 2-(prop-2-yn-1-yl)propane-1,3-diol is C6H10O2. It consists of a propane backbone with a propargyl group (C≡C-) attached to one of the carbon atoms and two hydroxyl (-OH) groups attached to the terminal carbons. The presence of the propargyl group imparts unique reactivity to the molecule, making it an excellent substrate for various chemical transformations. The diol functionality, on the other hand, provides opportunities for further functionalization and derivatization.
The physical properties of 2-(prop-2-yn-1-yl)propane-1,3-diol include a melting point of approximately 45°C and a boiling point of around 180°C under standard atmospheric conditions. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 2-(prop-2-yn-1-yl)propane-1,3-diol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 1,3-propanediol with propargyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. Another approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between azidoethane and propargyl alcohol, followed by reduction to form the diol.
A more recent and efficient method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Sonogashira coupling between 1-bromoethane and 1,3-propanediol can yield 2-(prop-2-yn-1-yl)propane-1,3-diol with high yields and selectivity. This method is particularly advantageous due to its mild reaction conditions and broad substrate scope.
Applications in Chemistry and Biology
2-(Prop-2-yn-1-yl)propane-1,3-diol has found numerous applications in both chemical and biological research. In organic synthesis, it serves as a valuable building block for constructing more complex molecules. The propargyl group can undergo various reactions such as click chemistry (e.g., CuAAC), which allows for rapid and efficient functionalization. This property makes it particularly useful in the synthesis of bioconjugates and drug delivery systems.
In biological research, 2-(prop-2-yn-1-yl)propane-1,3-diol has been utilized as a scaffold for designing small molecules with therapeutic potential. For instance, recent studies have explored its use in developing inhibitors for specific enzymes involved in disease pathways. One notable example is its application in the development of inhibitors for histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative disorders.
Clinical Trials and Therapeutic Potential
The therapeutic potential of compounds derived from 2-(prop-2-yinl)propane-l ,3-diol has been actively investigated in preclinical studies and early-stage clinical trials. For example, a derivative of this compound has shown promising results as an HDAC inhibitor in preclinical models of cancer. It demonstrated significant antiproliferative effects on various cancer cell lines while exhibiting minimal toxicity to normal cells.
In addition to cancer therapy, compounds based on this scaffold have also been explored for their neuroprotective properties. Preclinical studies have shown that certain derivatives can effectively reduce neuronal damage in models of Alzheimer's disease and Parkinson's disease. These findings suggest that further research into this class of compounds could lead to new therapeutic strategies for treating neurodegenerative disorders.
Recent Research Advancements
The field of chemical biology has seen significant advancements in recent years, driven by the development of new synthetic methods and analytical techniques. One notable area of research involves the use of click chemistry to create complex bioconjugates from simple building blocks like 2-(prop-yinl)propane-l ,3-diol strong>. For instance, researchers have used CuAAC reactions to attach targeting ligands or imaging agents to this scaffold, enabling precise delivery to specific cells or tissues.
Another area of interest is the use of computational methods to predict the biological activity of compounds derived from this scaffold. Machine learning algorithms have been employed to screen large libraries of potential derivatives for their therapeutic potential. These computational tools have significantly accelerated the drug discovery process by identifying promising candidates that can be further tested experimentally.
Safety Considerations
Safety is a critical consideration when working with any chemical compound. While there are no specific reports indicating that 2-(prop-yinl)propane-l ,3-diol strong > poses significant health risks under normal handling conditions, it is important to follow standard laboratory safety protocols when handling this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn at all times. Additionally, proper ventilation should be maintained to prevent inhalation of vapors.
In conclusion, 2-(prop-yinl)propane-l ,3-diol (CAS No . 77 4 0 - 70 - 7) strong > is a versatile organic compound with a wide range o f applications i n chemistry , biology , an d pharmaceutical research . Its unique molecular structure confers it with valuable chemical properties that make it an excellent building block for synthesizing more complex molecules . Recent research advancements have further expanded its potential uses , highlighting its importance i n both academic an d industrial settings . As research continues t o advance , i t i s likely t h at new applications an d therapeutic strategies w ill emerge , solidifying t he position o f t his compound i n t he field o f chemical biology . p >
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